N-(thiophen-2-ylmethyl)-7H-purin-6-amine
Description
N-(thiophen-2-ylmethyl)-7H-purin-6-amine is a purine-derived compound characterized by a thiophene-2-ylmethyl substituent attached to the N6 position of the purine core. Its synthesis involves reductive amination or microwave-assisted coupling methods, as exemplified in the Petasis reaction (e.g., synthesis of related compounds in ). The thiophene moiety confers unique electronic and steric properties, distinguishing it from other purine derivatives with aromatic or aliphatic substituents.
Properties
CAS No. |
525-81-5 |
|---|---|
Molecular Formula |
C10H9N5S |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)-7H-purin-6-amine |
InChI |
InChI=1S/C10H9N5S/c1-2-7(16-3-1)4-11-9-8-10(13-5-12-8)15-6-14-9/h1-3,5-6H,4H2,(H2,11,12,13,14,15) |
InChI Key |
JYIRPMVEWLTUGX-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNC2=NC=NC3=C2NC=N3 |
Canonical SMILES |
C1=CSC(=C1)CNC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent-Based Classification
Key structural analogs and their substituents are summarized below:
Plant Biology
- Preliminary studies suggest that sulfur-containing cytokinins may exhibit unique stress-response modulation, warranting further investigation .
Pharmacological Potential
- Chlorinated purines (e.g., N-benzyl-2-chloro-7H-purin-6-amine) demonstrate inhibitory activity against proteases and kinases, suggesting that analogous thiophene derivatives could be optimized for drug discovery .
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